molecular formula C8H15NO3 B13643144 Methyl 3-methoxypiperidine-3-carboxylate

Methyl 3-methoxypiperidine-3-carboxylate

Cat. No.: B13643144
M. Wt: 173.21 g/mol
InChI Key: JKWWUJNPLDGBLK-UHFFFAOYSA-N
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Description

Methyl 3-methoxypiperidine-3-carboxylate is a piperidine derivative characterized by a methoxy (-OCH₃) and an ester (-COOCH₃) group at the 3-position of the piperidine ring. This compound is of significant interest in pharmaceutical and organic synthesis due to its structural versatility. Piperidine derivatives are widely utilized as intermediates in drug development, particularly for central nervous system (CNS) therapeutics and enzyme inhibitors.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl 3-methoxypiperidine-3-carboxylate

InChI

InChI=1S/C8H15NO3/c1-11-7(10)8(12-2)4-3-5-9-6-8/h9H,3-6H2,1-2H3

InChI Key

JKWWUJNPLDGBLK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCNC1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 3-methoxypiperidine-3-carboxylate typically begins with piperidine and methanol.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under reflux conditions with careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-methoxypiperidine-3-carboxylate can undergo oxidation reactions to form corresponding oxides.

    Reduction: It can be reduced to form various reduced derivatives, depending on the reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Methyl 3-methoxypiperidine-3-carboxylate is used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of piperidine-based pharmaceuticals.

    Biological Studies: It is used in studies to understand the behavior of piperidine derivatives in biological systems.

Industry:

    Chemical Manufacturing: this compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-methoxypiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with several piperidine and pyrrolidine esters, differing in substituents and ring modifications. Key analogs include:

Compound Name Substituents/Ring Modifications Molecular Weight (g/mol) CAS Number Key Applications/Notes
Methyl 3-methoxypiperidine-3-carboxylate 3-methoxy, 3-methyl ester (piperidine) Calculated ~201.2 Not provided Pharmaceutical intermediate (hypothetical)
Methyl piperidine-3-carboxylate 3-methyl ester (piperidine) 157.2 37675-19-7 Precursor for alkaloid synthesis
Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate 1-benzyl, 3-methyl ester (pyrrolidine) 263.3 885962-77-6 Research chemical; limited safety data
Ethyl piperidine-3-carboxylate hydrochloride 3-ethyl ester (piperidine) + HCl salt 207.7 176523-95-8 Lab reagent; higher hydrophilicity
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 4-ethoxypropyl ester, 1-benzyl (piperidine) 333.4 Not provided Specialty chemical; low hazard

Notes:

  • Methyl piperidine-3-carboxylate (CAS 37675-19-7) lacks the methoxy group, reducing steric hindrance and altering reactivity in substitution reactions .
  • Pyrrolidine analogs (e.g., Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate) feature a 5-membered ring, enhancing conformational rigidity compared to piperidine derivatives .

Physicochemical Properties

  • Melting Points: Methyl 1-((3,4-dimethoxyanthraquinon-2-yl)sulfonyl)piperidine-3-carboxylate (a related sulfonamide derivative) exhibits a melting point of 64–67 °C , suggesting that this compound may have a similar range due to analogous ester and ring structures.

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